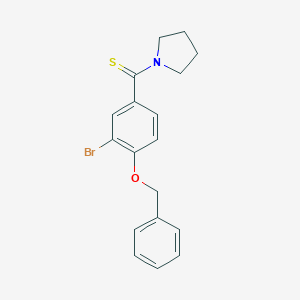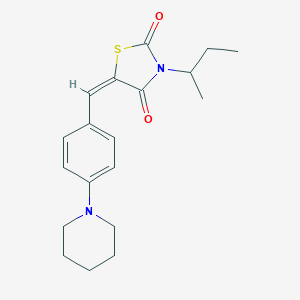
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether is a chemical compound that belongs to the class of thioether derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Mechanism of Action
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether inhibits PTPs by covalently modifying the active site of the enzyme. The thioether group of the compound reacts with the cysteine residue in the active site of the enzyme, resulting in the inhibition of the enzyme's activity. This inhibition leads to the modulation of cellular signaling pathways, which can potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against various PTPs. It has been found to be selective towards certain PTPs, such as PTP1B, which is involved in the regulation of insulin signaling. The compound has also been found to have anti-inflammatory activity, which can potentially be used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in lab experiments is its potent inhibitory activity against PTPs. This allows for the modulation of cellular signaling pathways and the potential treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in scientific research. One potential direction is the development of more selective inhibitors of PTPs. This can allow for the modulation of specific cellular signaling pathways and potentially lead to the development of more targeted therapies for various diseases. Another potential direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of various inflammatory diseases. Additionally, the compound's potential toxicity can be further studied to determine its safety for use in various experiments.
Synthesis Methods
The synthesis of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether involves the reaction between 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenol and benzyl bromide in the presence of a base. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, this compound can modulate cellular signaling pathways and potentially be used in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders.
properties
Molecular Formula |
C18H18BrNOS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18BrNOS/c19-16-12-15(18(22)20-10-4-5-11-20)8-9-17(16)21-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
InChI Key |
ZKOKNFSHZTVWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)